2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide
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Overview
Description
The compound “2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide” appears to contain several functional groups. It has a chloro group (Cl), an amide group (CONH2), a phenyl group (a benzene ring), and an oxazinan ring (a six-membered ring containing an oxygen and a nitrogen atom). These functional groups could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the chloro group might be substituted in a nucleophilic substitution reaction, or the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the amide could affect its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-10(16-13(18)9-15)11-3-5-12(6-4-11)17-7-2-8-20-14(17)19/h3-6,10H,2,7-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOYBCFWMZRGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCOC2=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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